molecular formula C18H19Cl2NO4S B12211046 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12211046
M. Wt: 416.3 g/mol
InChI Key: BWAJECKROMOELR-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a dichlorophenyl-substituted furan moiety and a tetrahydrothiophene sulfone group. Such structural motifs are common in agrochemicals and pharmaceuticals, where sulfones and halogenated aryl groups improve target binding and resistance to degradation .

Properties

Molecular Formula

C18H19Cl2NO4S

Molecular Weight

416.3 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C18H19Cl2NO4S/c1-2-18(22)21(13-7-8-26(23,24)11-13)10-14-4-6-17(25-14)15-9-12(19)3-5-16(15)20/h3-6,9,13H,2,7-8,10-11H2,1H3

InChI Key

BWAJECKROMOELR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group. The final step involves the incorporation of the tetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Aryl Substituents

The following compounds share the core N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide scaffold but differ in substituents on the furan or aryl groups:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Notable Properties/Applications Reference
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide 3,4-dichlorophenyl (vs. 2,5-dichloro); thiophene-carboxamide (vs. propanamide) C₂₀H₁₇Cl₂NO₄S₂ 470.4 Higher lipophilicity due to thiophene; potential pesticidal activity
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide 4-fluorophenyl (vs. 2,5-dichloro); benzamide (vs. propanamide) C₂₃H₂₂FNO₆S 471.5 Enhanced solubility from fluorine and methoxy groups; likely CNS-targeting
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methyl-2-furyl)methyl]propanamide 5-methylfuran (vs. dichlorophenyl-furan); 2-methoxyphenoxy side chain C₂₀H₂₅NO₆S 407.5 Reduced halogenation; potential herbicide due to phenoxy group

Key Observations :

  • Halogenation Position : The 2,5-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 3,4-dichloro () or 4-fluoro () analogues, which may influence reactivity in cross-coupling reactions or target binding .
  • Sulfone Group : All compounds retain the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting a shared emphasis on metabolic stability and hydrogen-bonding capacity .
Functional Analogues with Propanamide Backbones

lists propanamide-based agrochemicals, though structurally distinct:

Compound Name Key Differences Use Reference
N-(3,4-dichlorophenyl) propanamide Simple arylpropanamide; no sulfone/furan Herbicide (propanil)
N-(3,5-dichlorophenyl)-...imidazolidinecarboxamide Cyclic urea-carboxamide hybrid Iprodione metabolite

Comparison :

  • The target compound’s furan-sulfone-propanamide architecture distinguishes it from simpler herbicidal propanamides (), likely enabling broader biological activity or reduced environmental persistence .

Biological Activity

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21Cl2NO4SC_{19}H_{21}Cl_{2}NO_{4}S with a molecular weight of 430.3 g/mol. Its structure includes a furan ring, a thiophene moiety, and a dichlorophenyl group, which are known for their biological activities. The propenamide backbone further contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC19H21Cl2NO4SC_{19}H_{21}Cl_{2}NO_{4}S
Molecular Weight430.3 g/mol
CAS Number898490-79-4

Antimicrobial Effects

Research has indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted the activity of similar compounds against Escherichia coli and Staphylococcus aureus, suggesting that the presence of the dichlorophenyl group in our compound may enhance its antibacterial efficacy .

Anticancer Potential

The anticancer activity of furan-based compounds has been well-documented. For example, furan derivatives have been shown to induce apoptosis in various cancer cell lines. In vitro studies on related compounds demonstrated cytotoxic effects against colorectal cancer cells, indicating that this compound may exhibit similar properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to therapeutic outcomes. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of various furan derivatives against Helicobacter pylori. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential applications for treating infections caused by this pathogen. The compound under discussion could be evaluated similarly to assess its efficacy against H. pylori and other resistant strains .

Case Study 2: Anticancer Activity in Colorectal Cancer

In a comparative study on anticancer agents, derivatives similar to this compound were tested against colorectal cancer cell lines. The findings revealed that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

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